molecular formula C17H20N2O3 B8482596 isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate

isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate

Cat. No. B8482596
M. Wt: 300.35 g/mol
InChI Key: WJJJBESKKJKLDX-UHFFFAOYSA-N
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Patent
US08927582B2

Procedure details

A suspension of isopropyl 5-iodo-2-methoxybenzoate (1.52 g, 4.75 mmol), 4-cyclopropyl-1H-imidazole (0.777 g, 7.13 mmol), copper(I) oxide (0.067 g, 0.047 mmol), 8-hydroxyquinoline (0.103 g, 0.71 mmol), cesium carbonate (2.41 g, 7.41 mmol), PEG-3350 (1.18 g) and butyronitile (60 ml) was placed in a sealed tube, which was flushed with nitrogen and heated at 120° C. for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by reversed phase HPLC to provide isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate. (0.720 g, 2.4 mmol). 51% yield. 301 (M+1).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.777 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.41 g
Type
reactant
Reaction Step One
[Compound]
Name
PEG-3350
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][C:5]([O:14][CH3:15])=[C:6]([CH:13]=1)[C:7]([O:9][CH:10]([CH3:12])[CH3:11])=[O:8].[CH:16]1([C:19]2[N:20]=[CH:21][NH:22][CH:23]=2)[CH2:18][CH2:17]1.OC1C=CC=C2C=1N=CC=C2.C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu-]=O.C(#N)CCC>[CH:16]1([C:19]2[N:20]=[CH:21][N:22]([C:2]3[CH:3]=[CH:4][C:5]([O:14][CH3:15])=[C:6]([CH:13]=3)[C:7]([O:9][CH:10]([CH3:12])[CH3:11])=[O:8])[CH:23]=2)[CH2:18][CH2:17]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
IC=1C=CC(=C(C(=O)OC(C)C)C1)OC
Name
Quantity
0.777 g
Type
reactant
Smiles
C1(CC1)C=1N=CNC1
Name
Quantity
0.103 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
cesium carbonate
Quantity
2.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
PEG-3350
Quantity
1.18 g
Type
reactant
Smiles
Name
Quantity
0.067 g
Type
catalyst
Smiles
[Cu-]=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(CCC)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a sealed tube
CUSTOM
Type
CUSTOM
Details
which was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by reversed phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=CN(C1)C=1C=CC(=C(C(=O)OC(C)C)C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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